1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea
Description
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a hydroxypropyl linker bridging a furan-2-yl group and a thiophen-2-yl urea moiety.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-9(10-3-1-7-17-10)5-6-13-12(16)14-11-4-2-8-18-11/h1-4,7-9,15H,5-6H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHMUGARFXNEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reagent to introduce the hydroxypropyl group.
Coupling with Thiophene: The hydroxypropyl intermediate is then reacted with thiophene-2-isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, maintaining optimal temperatures, and ensuring high purity of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the furan and thiophene rings.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced furan and thiophene derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Agents
Recent studies have investigated the potential of compounds similar to 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea as neuroprotective agents. Research indicates that such compounds can inhibit pathways associated with neurodegenerative diseases, potentially offering therapeutic options for conditions like Alzheimer's and Parkinson's disease. For instance, the inhibition of specific kinases involved in neuronal cell death has been documented .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiophene derivatives have been known to exhibit cytotoxic effects against various cancer cell lines. Studies focusing on similar urea derivatives have shown promising results in inhibiting tumor growth through apoptosis induction in cancer cells .
Bioremediation
The unique chemical structure of this compound may also find applications in environmental science, particularly in bioremediation processes. Compounds containing furan and thiophene are known to interact with pollutants, potentially facilitating their breakdown by microbial action. Research is ongoing to evaluate the efficacy of such compounds in degrading hazardous substances in contaminated environments.
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted by Thams et al. (2019) explored the neuroprotective effects of urea derivatives similar to this compound. Results indicated that these compounds could significantly reduce apoptotic markers in motor neurons exposed to stressors, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Case Study 2: Polymer Development
Research published in the Journal of Medicinal Chemistry highlighted the synthesis of conductive polymers incorporating thiophene-based compounds. The study demonstrated that these polymers exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in electronic devices .
Mechanism of Action
The mechanism by which 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea exerts its effects is largely dependent on its interaction with molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl group may enhance solubility and facilitate binding to specific sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with urea derivatives reported in the literature, particularly those containing heteroaromatic substituents (e.g., thiophene, furan, oxazole) and variable linkers. Below is a detailed comparison with key analogs:
Table 1: Comparison of Structural Features and Properties
Key Observations:
Heteroaromatic Systems: The target compound’s dual furan-thiophene system contrasts with thiazole-thiophene hybrids (TTU6–TTU9) or oxadiazole-thiophene motifs (). Furan’s oxygen atom may confer different electronic effects compared to sulfur in thiophene or nitrogen in thiazole.
Physicochemical Properties: The hydroxyl group in the target compound likely enhances solubility compared to adamantyl or trifluoromethoxy-substituted analogs (TTU7, ).
Biological Activity
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a compound characterized by the presence of furan and thiophene rings, which are known for their stability and diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 280.34 g/mol. The compound features a hydroxypropyl group that enhances its solubility and reactivity, making it suitable for various biological applications .
Antimicrobial Properties
Research indicates that compounds containing thiourea moieties exhibit significant antimicrobial activities. The structure of this compound suggests potential effectiveness against various pathogens due to the ability of thiourea derivatives to form hydrogen bonds with biological targets .
Anticancer Activity
Studies on related thiourea compounds have shown promising anticancer properties. For instance, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. The presence of the furan ring may contribute to these effects through modulation of inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The hydroxypropyl group may enhance binding affinity and solubility, facilitating its pharmacological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)urea | Pyridine | Moderate anticancer activity |
| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)urea | Benzothiophene | Strong antimicrobial effects |
| 1-(4-methylbenzothiazol-2-yl)-N'-(furan)urea | Benzothiazole | Notable anti-inflammatory properties |
Case Studies
Recent studies have focused on the synthesis and evaluation of related thiourea compounds:
- Antitumor Activity : A study evaluating a series of thiourea derivatives showed that certain compounds exhibited GI50 values as low as 15.1 μM against breast cancer cell lines, suggesting that modifications to the urea structure can enhance anticancer potency .
- Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum antimicrobial activity of thiourea derivatives, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against various bacterial strains, indicating potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
